4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol
Overview
Description
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol is a useful research compound. Its molecular formula is C13H10N2O3S and its molecular weight is 274.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 11 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Thermally Stable and Conductive Polymers
- A novel thermally stable polyazomethine with phenol group was synthesized from a derivative of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol. This polymer showed increased conductivity and antimicrobial properties, making it potentially useful in various applications (Yılmaz Baran & Saçak, 2018).
Photo-Physical Characteristics of Fluorescent Compounds
- Novel fluorescent derivatives of this compound were synthesized and studied for their photo-physical properties. These compounds have potential applications in fields like fluorescence microscopy and sensor development (Padalkar et al., 2011).
Antimicrobial Activity
- Various derivatives of this compound were tested for their antimicrobial properties. The results suggested potential use in developing new antimicrobial agents (Phatangare et al., 2013).
Electrochemical Oxidation Studies
- Research on the electrochemical oxidation of 4-amino phenol derivatives revealed insights into chemical reactions that are valuable in the field of electrochemistry and material science. This has implications for the development of new electrochemical sensors and devices (Amani & Torabi, 2021).
Detection of Reactive Oxygen Species
- Novel fluorescence probes based on this compound derivatives were developed for detecting reactive oxygen species. This has potential applications in biological and chemical research, especially in studying oxidative stress and related processes (Setsukinai et al., 2003).
Flame Retardance in Epoxy Resins
- A derivative of this compound was used to enhance the flame retardance of epoxy resins, indicating potential use in fire-resistant materials and coatings (Wang et al., 2018).
Synthesis of Advanced Corrosion-Resistant Coatings
- Electroactive benzoxazine monomers derived from 4-aminodiphenylamine and phenol, related to this compound, were synthesized for use in advanced corrosion-resistant coatings. This research contributes to the development of protective coatings in industries such as marine and infrastructure (Li et al., 2018).
Properties
IUPAC Name |
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-10-7-5-9(6-8-10)14-13-11-3-1-2-4-12(11)19(17,18)15-13/h1-8,16H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWCOOOHUNHQFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001220314 | |
Record name | 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001220314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24789543 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
296790-99-3 | |
Record name | 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=296790-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001220314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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